

physical and chemical properties of (R)-4-(Boc-amino)-6-methylheptanoic acid

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Compound of Interest

Compound Name: (R)-4-(Boc-amino)-6-methylheptanoic acid

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An In-depth Technical Guide to (R)-4-(Boc-amino)-6-methylheptanoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **(R)-4-(Boc-amino)-6-methylheptanoic acid**, tailored for researchers, scientists, and drug development professionals. This document outlines its key characteristics, experimental protocols for their determination, and its relevance in synthetic chemistry.

Introduction

(R)-4-(Boc-amino)-6-methylheptanoic acid is a chiral, non-proteinogenic gamma-amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a valuable building block in organic synthesis, particularly in the construction of complex peptides and peptidomimetics.^[1] Its unique structural features, including the isobutyl side chain, offer opportunities to introduce specific steric and lipophilic properties into target molecules, which is of significant interest in drug discovery and development.^[1]

Physicochemical Properties

A summary of the known physical and chemical properties of **(R)-4-(Boc-amino)-6-methylheptanoic acid** is presented below.

Physical Properties

The physical characteristics of **(R)-4-(Boc-amino)-6-methylheptanoic acid** are crucial for its handling, storage, and application in various experimental setups.

Property	Value	Source
Appearance	White solid	[1]
Molecular Formula	C13H25NO4	[1] [2]
Molecular Weight	259.35 g/mol	[1]
Melting Point	110-111 °C	
Density	1.033 g/cm ³	
Boiling Point	Not available	
Solubility	Information not available. General solubility testing protocols for Boc-protected amino acids are provided in the experimental section.	
pKa	Information not available. A general protocol for the determination of the pKa of a carboxylic acid is provided in the experimental section.	
Optical Rotation	Information not available for this specific compound. A related compound, (R)-Boc-4-amino-6-methylthio-hexanoic acid, has a specific rotation of $[\alpha]D20 = +3 \pm 0.5^\circ$ (c=1 in DMF). A general protocol for measuring optical rotation is provided. [3]	

Chemical Properties

The chemical behavior of **(R)-4-(Boc-amino)-6-methylheptanoic acid** is largely dictated by the carboxylic acid and the Boc-protected amine functional groups.

Property	Description
Purity	≥ 98% (as determined by NMR)
Storage	Store at 0-8°C in a dry, sealed container.
Chemical Stability	The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.
Reactivity	The carboxylic acid can undergo typical reactions such as esterification and amide bond formation. The Boc-protected amine is unreactive under standard coupling conditions used in peptide synthesis.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Protocol:

- A small, finely powdered sample of **(R)-4-(Boc-amino)-6-methylheptanoic acid** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a rate of 10-20 °C per minute initially.

- As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute.
- The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Density Measurement

The density of a solid can be determined using the displacement method.

Protocol:

- The mass of a dry sample of **(R)-4-(Boc-amino)-6-methylheptanoic acid** is accurately measured using an analytical balance.
- A graduated cylinder is filled with a known volume of a liquid in which the compound is insoluble (e.g., a hydrocarbon solvent).
- The solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- The new volume is recorded. The difference between the initial and final volumes gives the volume of the solid.
- The density is calculated by dividing the mass of the sample by its volume.

Solubility Testing

The solubility of a compound in various solvents is a critical parameter for its use in reactions and formulations.

Protocol:

- A small, accurately weighed amount of **(R)-4-(Boc-amino)-6-methylheptanoic acid** (e.g., 10 mg) is placed in a vial.
- A small volume (e.g., 100 µL) of the solvent to be tested (e.g., water, methanol, dichloromethane, dimethylformamide) is added.

- The mixture is vortexed or sonicated for a set period.
- If the solid dissolves completely, the compound is considered soluble at that concentration.
- If the solid does not dissolve, further aliquots of the solvent are added incrementally, and the process is repeated until the solid dissolves or a maximum volume is reached. The solubility is then reported as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by titration.

Protocol:

- A known weight of **(R)-4-(Boc-amino)-6-methylheptanoic acid** is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The equivalence point is determined from the steepest part of the curve. The volume of titrant at the half-equivalence point is then found.
- The pKa is equal to the pH of the solution at the half-equivalence point.

Optical Rotation Measurement

The optical rotation is a measure of the chirality of the molecule and is determined using a polarimeter.

Protocol:

- A solution of **(R)-4-(Boc-amino)-6-methylheptanoic acid** of a known concentration is prepared in a suitable solvent (e.g., methanol or chloroform).

- The polarimeter is calibrated with the pure solvent (blank reading).
- The sample solution is placed in the polarimeter cell of a known path length.
- The observed optical rotation (α) is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (c * l)$, where 'c' is the concentration in g/mL and 'l' is the path length in decimeters (dm).

Chemical Synthesis and Reactivity

(R)-4-(Boc-amino)-6-methylheptanoic acid is typically synthesized through multi-step procedures, often starting from a chiral precursor to establish the stereocenter. Its primary utility lies in its application as a building block in solid-phase peptide synthesis (SPPS).

Boc Group Stability and Deprotection

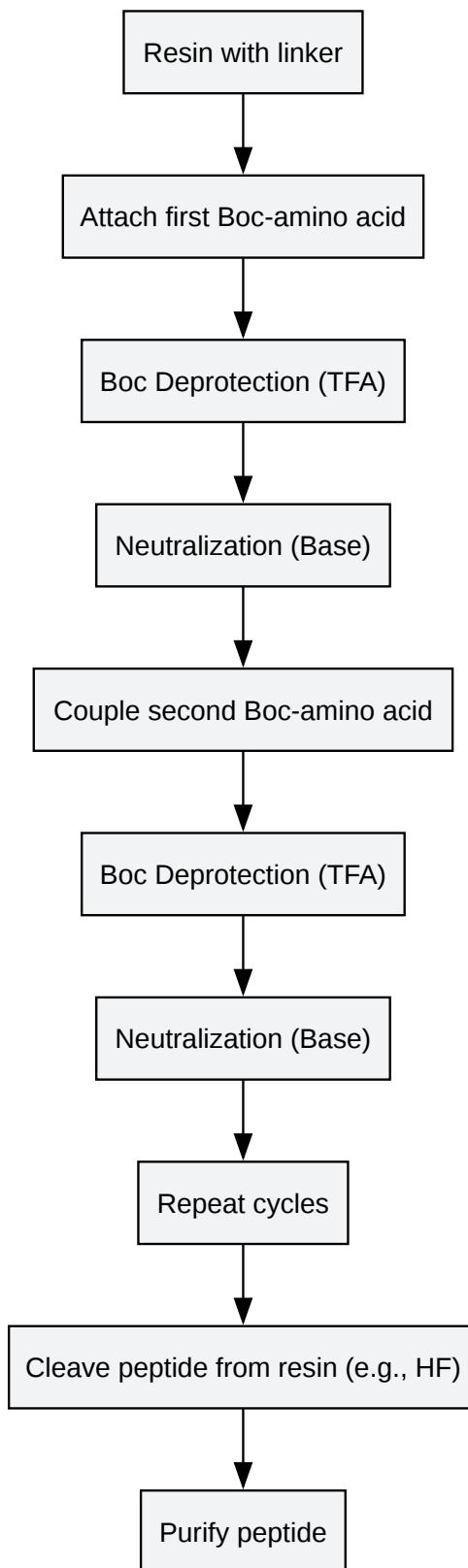
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.

- Stability: The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation.
- Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Role in Solid-Phase Peptide Synthesis (SPPS)

(R)-4-(Boc-amino)-6-methylheptanoic acid serves as a building block in SPPS to introduce a specific non-proteinogenic residue into a peptide sequence. The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support.



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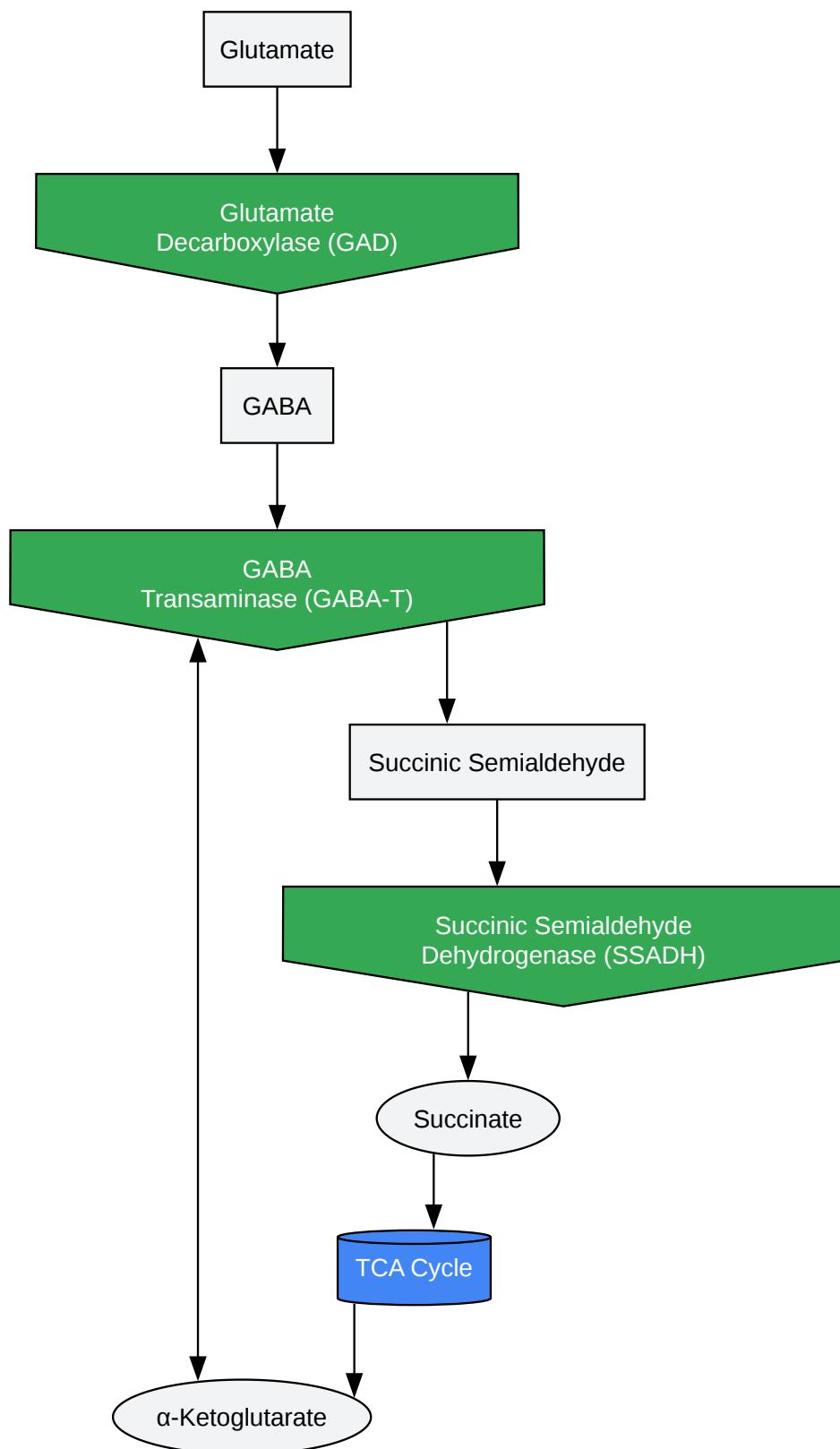
Caption: General workflow of solid-phase peptide synthesis using Boc chemistry.

Potential Biological Relevance

As a gamma-amino acid, **(R)-4-(Boc-amino)-6-methylheptanoic acid** is structurally related to γ -aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. While the direct metabolic fate of this specific unnatural amino acid is not well-documented, understanding the metabolism of GABA can provide insights into its potential biological pathways following deprotection of the Boc group.

The GABA Shunt Pathway

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle and is responsible for the synthesis and degradation of GABA.

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Caption: The GABA shunt metabolic pathway.

It is plausible that after in vivo deprotection, (R)-4-amino-6-methylheptanoic acid could potentially interact with enzymes of the GABAergic system, such as GABA transaminase, or be metabolized through a similar pathway. However, dedicated biological studies are required to confirm this hypothesis.

Conclusion

(R)-4-(Boc-amino)-6-methylheptanoic acid is a valuable chiral building block for synthetic chemists, particularly in the field of peptide and medicinal chemistry. Its well-defined physical properties and the predictable reactivity of its functional groups make it a reliable component in multi-step syntheses. While specific data on some of its physical properties and its direct biological role are yet to be fully elucidated, the established protocols and the understanding of related compounds provide a solid foundation for its application in research and development. This technical guide serves as a comprehensive resource for professionals working with this and similar compounds.

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